N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-23-13-12-20-10-7-17(8-11-20)15-19-25(21,22)14-9-16-3-5-18(24-2)6-4-16/h3-6,17,19H,7-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDZHKOKNMOMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a piperidine derivative with potential biological activities that make it a subject of interest in pharmaceutical research. This compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects.
- Molecular Formula : C18H30N2O4S
- CAS Number : 952983-83-4
- Structure : The compound features a piperidine ring, which is known for its presence in many biologically active molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation.
1. Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit antimicrobial properties. Studies suggest that this compound may possess similar effects, potentially inhibiting the growth of various pathogens.
2. Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown promise. The sulfonamide group is known to enhance the bioactivity of related compounds against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the release of inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study: Anticancer Activity
A study focusing on the anticancer effects of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
Scientific Research Applications
This compound has been studied for its potential as a protein kinase inhibitor , which is crucial in the treatment of various diseases, including cancer and inflammatory conditions. The mechanism of action is likely related to its ability to inhibit specific kinases involved in disease processes .
Potential Therapeutic Applications:
- Cancer Treatment : Research indicates that similar sulfonamide compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it relevant for conditions such as rheumatoid arthritis .
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in medicinal chemistry:
- Protein Kinase Inhibition : A study demonstrated that derivatives of sulfonamides, including N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, effectively inhibited specific protein kinases associated with cancer cell proliferation .
- Anticancer Evaluation : In a recent publication, researchers evaluated new sulfonamide derivatives for their anticancer activity, suggesting that structural modifications could enhance their efficacy against various cancer types .
- Patent References : The compound has been referenced in multiple patent documents related to pharmaceutical applications aimed at treating diseases like cancer and inflammation, indicating ongoing research and development efforts .
Comparison with Similar Compounds
Research Findings and Implications
- Neurological Applications: While W-15 and 4-Methoxybutyrylfentanyl target opioid receptors, the target’s sulfonamide and methoxy groups may shift activity toward non-opioid pathways, such as sigma receptors or ion channels .
- Oncology Potential: Analogous to AB668 (CK2 inhibitor), the target’s sulfonamide could facilitate kinase binding, warranting screening for antiproliferative effects .
- Safety Profile : Unlike astemizole (linked to cardiotoxicity), the target’s lack of a benzimidazole moiety may reduce off-target risks .
Preparation Methods
Piperidine Ring Functionalization
The synthesis begins with piperidin-4-ylmethanol as the starting material. Protection of the hydroxyl group via silylation (e.g., using tert-butyldimethylsilyl chloride) prevents unwanted side reactions during subsequent alkylation. The protected intermediate undergoes N-alkylation with 2-methoxyethyl chloride in the presence of potassium carbonate and potassium iodide in acetone, yielding 1-(2-methoxyethyl)-4-((tert-butyldimethylsilyloxy)methyl)piperidine.
Reaction conditions :
- Solvent: Acetone
- Base: K₂CO₃ (2.5 equiv)
- Catalyst: KI (0.1 equiv)
- Temperature: 60°C, 12 hours
- Yield: ~75%
Deprotection of the silyl ether using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords 1-(2-methoxyethyl)piperidin-4-yl)methanol. Conversion to the primary amine is achieved through a Mitsunobu reaction with phthalimide, followed by hydrazine-mediated deprotection.
Optimization Challenges
- Steric hindrance : Bulky substituents on the piperidine nitrogen may reduce alkylation efficiency. Microwave-assisted synthesis (100°C, 30 min) improves reaction kinetics.
- Amine stability : Use of anhydrous conditions and inert atmospheres (N₂/Ar) prevents oxidation of the primary amine.
Synthesis of 2-(4-Methoxyphenyl)ethanesulfonyl Chloride
Thiol Oxidation Pathway
2-(4-Methoxyphenyl)ethanethiol is oxidized to the corresponding sulfonic acid using hydrogen peroxide (30%) in acetic acid at 0–5°C. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane generates the sulfonyl chloride.
Reaction conditions :
Alternative Route: Direct Sulfonylation
A one-pot method involves reacting 4-methoxystyrene with chlorosulfonic acid (ClSO₃H) in dichloromethane, followed by quenching with thionyl chloride (SOCl₂). This approach avoids isolation of the sulfonic acid intermediate, improving overall efficiency.
Sulfonamide Bond Formation
The final step couples 1-(2-methoxyethyl)piperidin-4-yl)methylamine with 2-(4-methoxyphenyl)ethanesulfonyl chloride in a nucleophilic acyl substitution reaction. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.
Reaction conditions :
- Solvent: Dichloromethane (DCM)
- Base: TEA (2.5 equiv)
- Temperature: 0°C → room temperature, 6 hours
- Yield: ~82%
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with tR = 4.7 min.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Sulfonamide Formation Mechanism
The reaction proceeds via a two-step process:
- Nucleophilic attack : The amine attacks the electrophilic sulfur in the sulfonyl chloride, forming a tetrahedral intermediate.
- Elimination : Departure of the chloride ion yields the sulfonamide product.
Rate-determining step : Cleavage of the S–Cl bond (activation energy ≈ 25–30 kcal/mol).
Industrial-Scale Considerations
- Cost efficiency : Bulk sourcing of piperidin-4-ylmethanol (~$120/kg) and 2-methoxyethyl chloride (~$95/kg) reduces raw material expenses.
- Waste management : Chloride byproducts require neutralization with aqueous NaHCO₃ before disposal.
- Process intensification : Continuous flow reactors enhance heat transfer during exothermic sulfonation steps.
Alternative Methodologies
Enzymatic Sulfonylation
Recent advances employ sulfotransferases to catalyze sulfonamide bond formation under mild conditions (pH 7.4, 37°C). While eco-friendly, enzyme instability limits large-scale applicability.
Photocatalytic Approaches
Visible-light-mediated coupling using eosin Y as a photocatalyst achieves sulfonamide synthesis at room temperature. This method avoids harsh acids but requires prolonged reaction times (24–48 hours).
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis involves carbodiimide-mediated coupling (e.g., DCC or EDC) to form the sulfonamide bond. Key steps include:
- Reagents : Use N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
- Solvents : Dichloromethane (DCM) or ethanol under controlled pH (4.6–6.5) to minimize side reactions .
- Purification : Recrystallization or column chromatography to achieve >98% purity .
Q. How is structural confirmation and purity assessed?
- NMR Spectroscopy : 1H/13C NMR confirms piperidine ring substitution and sulfonamide linkage (e.g., δ 3.3–3.7 ppm for methoxy groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- HPLC : Use a C18 column with a methanol/sodium acetate buffer (65:35) mobile phase for purity analysis .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with:
- Protein degradation pathways : Potential chimeric compound activity via sulfonamide-mediated binding to E3 ubiquitin ligases .
- GPCRs : Piperidine and methoxy groups may modulate serotonin or adrenergic receptors, based on structural analogs .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale synthesis?
- Optimized Conditions : Use chemoselective protecting groups for the piperidine nitrogen to prevent unwanted side reactions. Temperature control (20–25°C) and inert atmospheres (N2/Ar) enhance reproducibility .
- Catalysis : Explore Pd-mediated cross-coupling for introducing the 4-methoxyphenyl group, improving efficiency .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay Variability : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) to minimize discrepancies. Cross-validate with orthogonal methods like SPR for binding affinity .
- Metabolic Stability : Assess liver microsome stability to explain in vitro/in vivo efficacy gaps .
Q. What structural modifications enhance target selectivity?
- SAR Insights :
| Modification | Impact | Source |
|---|---|---|
| Methoxy → Ethoxy | Increased lipophilicity, longer half-life | |
| Piperidine N-alkylation | Reduced off-target binding to opioid receptors |
- Computational Modeling : Docking studies using crystal structures (e.g., PDB 4XYZ) guide rational design .
Q. What analytical methods detect degradation products?
- LC-MS/MS : Monitor hydrolytic cleavage of the sulfonamide bond under acidic conditions (pH < 3) .
- Stability Studies : Accelerated aging (40°C/75% RH) identifies major impurities, with NMR tracking structural changes .
Methodological Considerations
Q. How to design a pharmacokinetic study for this compound?
- Tissue Distribution : Use radiolabeled analogs (e.g., 14C-methyl group) in rodent models.
- Plasma Analysis : LC-MS quantifies parent compound and metabolites (e.g., demethylated derivatives) .
Q. What strategies mitigate toxicity risks in preclinical studies?
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- hERG Assay : Patch-clamp electrophysiology evaluates cardiac liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
